4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromobenzoyl group, an oxa-azaspirodecane core, and a carboxylic acid functional group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic core provides structural stability and enhances binding affinity to the target molecules. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a bromobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a novel compound characterized by its unique spirocyclic structure, which includes both an oxa and an aza component. The compound's molecular formula is C16H16BrNO3 with a molecular weight of approximately 349.21 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.
Structural Characteristics
The compound features a bromobenzoyl group attached to a spirodecane framework, which is significant for its potential biological activities. The presence of the carboxylic acid and bromobenzoyl moieties suggests that it may engage in various biochemical interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially due to the electron-withdrawing effect of the bromine atom enhancing its reactivity towards bacterial targets.
- Anticancer Potential : Similar spirocyclic compounds have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The carboxylic acid functional group may play a role in modulating inflammatory pathways.
The specific mechanisms through which this compound exerts its biological effects require further investigation. However, potential pathways include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could interact with various receptors, altering cellular responses.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in target cells may contribute to its antimicrobial and anticancer effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.
Compound Name | Structure | Notable Features |
---|---|---|
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid | Structure | Contains sulfur instead of oxygen in the spirocyclic framework |
8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Structure | Methyl substitution at position 8 alters physical properties |
4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Structure | Different bromine position may influence biological activity |
Each analog presents distinct biological profiles, emphasizing the need for targeted studies on this compound.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Antibacterial Activity : A study on related spirocyclic compounds demonstrated significant inhibition of bacterial growth, suggesting that this compound could exhibit similar effects .
- Cytotoxicity Assays : In vitro assays revealed that certain derivatives induced apoptosis in cancer cell lines, indicating potential anticancer properties .
- Inflammation Models : Research involving animal models showed that compounds with similar structures reduced markers of inflammation, supporting further exploration of anti-inflammatory applications .
Properties
IUPAC Name |
4-(4-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJRZNOCXPXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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